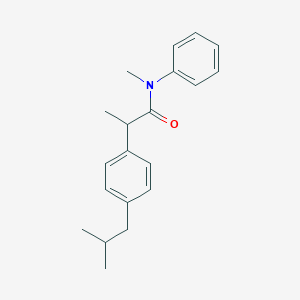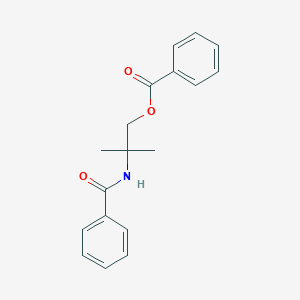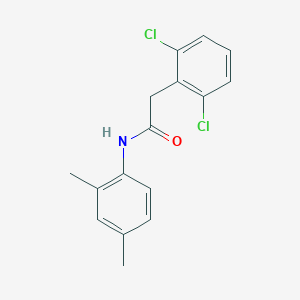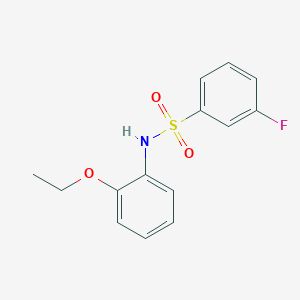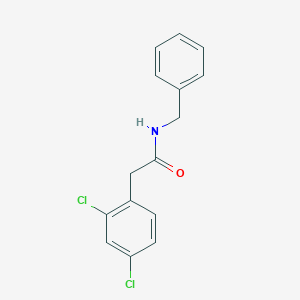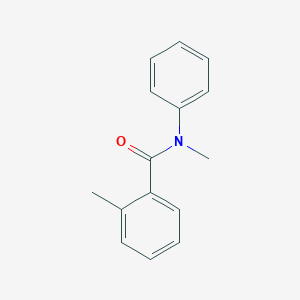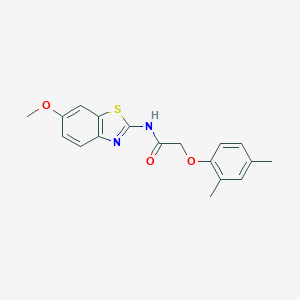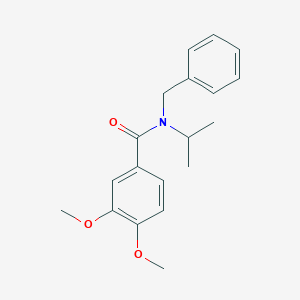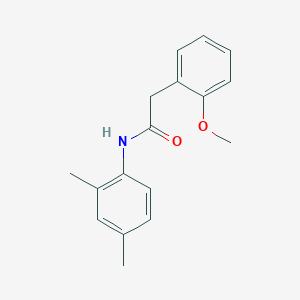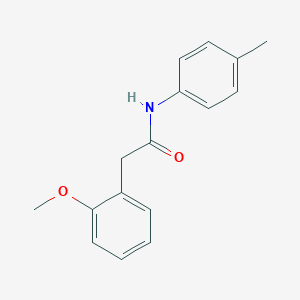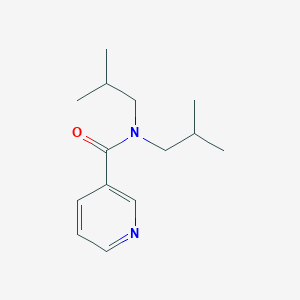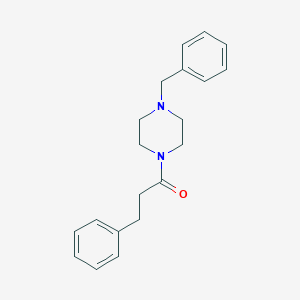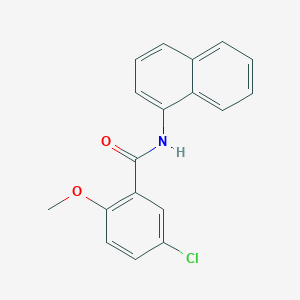
5-chloro-2-methoxy-N-(1-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(1-naphthyl)benzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of c-Jun N-terminal kinase (JNK), which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. GW 5074 has been shown to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 selectively inhibits JNK by binding to its ATP-binding site. JNK is activated by phosphorylation in response to various stress stimuli, and is involved in the regulation of gene expression, apoptosis, and inflammation. Inhibition of JNK by this compound 5074 has been shown to have anti-inflammatory and anti-tumor effects, as well as to protect against neuronal damage.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit cell proliferation, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has several advantages as a tool for scientific research. It is a selective inhibitor of JNK, which allows for the specific study of JNK-related cellular processes. It is also relatively stable and easy to synthesize. However, there are also limitations to its use. It has low solubility in water, which can limit its use in certain experiments. Additionally, its effects may be influenced by the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 in scientific research. One area of interest is the development of more potent and selective JNK inhibitors. Another area of interest is the study of the role of JNK in various diseases, and the potential therapeutic effects of JNK inhibitors such as this compound 5074. Additionally, the use of this compound 5074 in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 involves several steps, including the reaction of 1-naphthylamine with 5-chloro-2-methoxybenzoyl chloride to form this compound. The compound is then purified by recrystallization or column chromatography. The yield of the synthesis is typically around 50-60%.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has been extensively used in scientific research as a tool to study the role of JNK in various cellular processes. It has been shown to inhibit JNK activity in vitro and in vivo, and to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H14ClNO2 |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(19)11-15(17)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) |
Clave InChI |
CGKCUVCZAYVWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


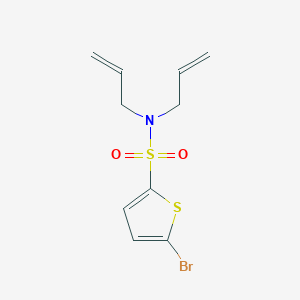
![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)
